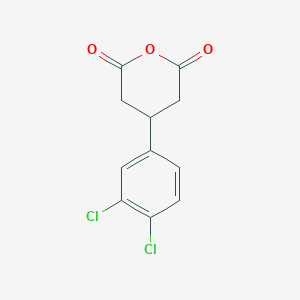
4-(3,4-Dichlorophenyl)oxane-2,6-dione
Descripción general
Descripción
4-(3,4-Dichlorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C11H8Cl2O3 It is a derivative of glutaric anhydride, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorobenzene with glutaric anhydride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or aqueous base.
Nucleophilic Acyl Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Corresponding amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)oxane-2,6-dione involves its reactivity as an anhydride. It can undergo hydrolysis to form the corresponding acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Glutaric Anhydride: A cyclic dicarboxylic anhydride used in the production of pharmaceuticals and polymers.
3-(4-Chlorophenyl)glutaric Anhydride: A similar compound with a single chlorine substitution, used in proteomics research.
Propiedades
Fórmula molecular |
C11H8Cl2O3 |
|---|---|
Peso molecular |
259.08 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2 |
Clave InChI |
UOLHGGKIAWBSPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














